1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C12H19N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The resulting product is then subjected to vacuum filtration to obtain 3-cyano-1-propylpyridin-1-ium. This intermediate is dissolved in acetone, and phenyl magnesium bromide is added dropwise under light-avoiding conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar in structure but with different substituents, leading to varied biological activities.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Exhibits anti-inflammatory activity and is used in similar research applications.
Uniqueness
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-butyl-6-oxo-N-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h6-7H,3-5,8-9H2,1-2H3,(H,13,17) |
InChI Key |
XBQQSCGTGOBASO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCCC |
Origin of Product |
United States |
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